4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydropyridine core, which is a common motif in many biologically active molecules, and is substituted with phenyl and diphenylethenyl groups, adding to its chemical diversity and reactivity.
Preparation Methods
The synthesis of 4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents such as halogens or nitro groups.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
Scientific Research Applications
4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural similarity to biologically active dihydropyridines makes it a candidate for studying calcium channel blockers and other bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of 4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmission. The compound’s electronic properties also make it suitable for use in electronic devices, where it can facilitate charge transport and emission of light .
Comparison with Similar Compounds
Similar compounds include:
1,4-Bis(2,2-diphenylethenyl)benzene: Known for its use in OLEDs, this compound shares the diphenylethenyl group but differs in its core structure.
2-(2,2-Diphenylethenyl)anthracene: This compound exhibits aggregation-induced emission properties, making it useful in optoelectronic applications.
The uniqueness of 4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile lies in its combination of a dihydropyridine core with diphenylethenyl and phenyl groups, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
4487-37-0 |
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Molecular Formula |
C26H18N2O |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-(2,2-diphenylethenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H18N2O/c27-18-24-22(17-25(28-26(24)29)21-14-8-3-9-15-21)16-23(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-17H,(H,28,29) |
InChI Key |
RENLKIWQISQEEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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